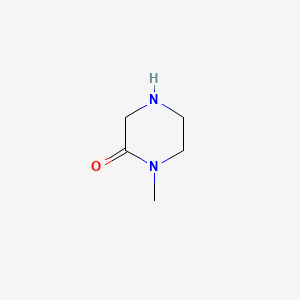

1-Methylpiperazin-2-one

Overview

Description

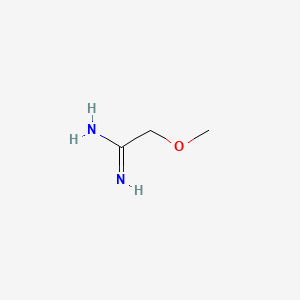

1-Methylpiperazin-2-one is a chemical compound that is part of the piperazine class, which is characterized by a six-membered ring containing two nitrogen atoms opposite each other. The compound has been the subject of various studies due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of 1-Methylpiperazin-2-one derivatives has been explored in several studies. For instance, a practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor to the drug imatinib, was achieved through direct reductive alkylation of 1-methylpiperazine with high yields, demonstrating the compound's utility in pharmaceutical synthesis . Additionally, the synthesis of 1-methylpiperazinediium tetrasulfidotungstate monohydrate from 1-methylpiperazine has been reported, showcasing the compound's versatility in forming hybrid organic-inorganic materials .

Molecular Structure Analysis

The molecular structure of 1-Methylpiperazin-2-one and its derivatives has been extensively analyzed using various techniques. For example, the crystal structure of a benzimidazole derivative containing a 4-methylpiperazin-1-yl moiety was determined by X-ray crystallography, confirming the expected planar benzimidazole ring system and chair conformation of the piperazine ring . Similarly, multi-component hydrogen-bonding organic salts formed from 1-methylpiperazine with aromatic carboxylic acids have been crystallized, revealing diverse three-dimensional supramolecular architectures stabilized by robust hydrogen-bond interactions .

Chemical Reactions Analysis

1-Methylpiperazin-2-one is reactive and can participate in various chemical reactions. The compound has been used to form multi-component hydrogen-bonding salts with aromatic carboxylic acids, indicating its ability to engage in charge-transfer interactions and hydrogen bonding . Additionally, the synthesis of 1,4-disubstituted 2-methylpiperazine derivatives as potential 5-HT(1A) receptor ligands involves the reaction of 2-methylpiperazine with halogenated compounds, demonstrating the compound's reactivity in forming substituted piperazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Methylpiperazin-2-one derivatives have been characterized in several studies. Vibrational spectroscopic analysis (FTIR and FT-Raman) and quantum chemical calculations have been used to investigate the electronic properties of 1-Amino-4-methylpiperazine, providing insights into the charge density distribution and site of chemical reactivity . The thermal stability, optical absorption, and antioxidant properties of 1-methylpiperazine-1,4-diium bis(nitrate) have also been studied, revealing the material's stability and potential for antioxidant applications .

Scientific Research Applications

Crystal Structure Analysis

1-Methylpiperazin-2-one derivatives have been utilized in crystal structure analysis. For instance, research conducted by Ozbey, Kuş, and Göker (2001) focused on the crystal structure of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, a compound demonstrating significant biological activities. This study was crucial in establishing the molecular conformation and validating the chemical and spectral analysis through x-ray crystallographic analysis (Ozbey, Kuş, & Göker, 2001).

Supramolecular Chemistry

Yu et al. (2015) investigated the role of 1-Methylpiperazine in forming multi-component hydrogen-bonding salts with aromatic carboxylic acids. This work highlighted the molecule's utility in directing crystals to three-dimensional structures through robust hydrogen-bond interactions, playing a significant role in developing novel supramolecular architectures (Yu et al., 2015).

Anticancer Research

Research by Shareef et al. (2016) on thiophene-2-carboxaldehyde derivatives, which include 1-methylpiperazine, demonstrated their potential in anticancer activity. The study explored their binding characteristics and pharmacokinetic mechanisms, offering insights into novel compounds for cancer treatment (Shareef et al., 2016).

Medicinal Chemistry

The work of Weiler et al. (2014) on the synthesis of nicotinonitriles, involving 1-methylpiperazin-1-yl, for treating multiple sclerosis, signifies the molecule's role in developing new pharmaceuticals. This research emphasizes the therapeutic potential of targeting specific biological pathways (Weiler et al., 2014).

Analytical Chemistry

In analytical chemistry, 1-Methylpiperazin-2-one derivatives have been employed in various methodologies. For instance, Nene et al. (1998) developed a gas chromatography method using 1-diethylcarbamyl-4-methylpiperazine for quantifying diethylcarbamazine in blood, demonstrating the compound's utility in sensitive analytical techniques (Nene, Anjaneyulu, & Rajagopalan, 1998).

Safety and Hazards

Mechanism of Action

Target of Action

Piperazine derivatives interact with a variety of targets in the body, including G protein-coupled receptors, ion channels, and enzymes. The specific target of a piperazine derivative depends on its exact structure .

Mode of Action

The mode of action of piperazine derivatives can vary widely, depending on the specific compound and its target. Some piperazine derivatives work by blocking the activity of their target, while others enhance the target’s activity .

Biochemical Pathways

Piperazine derivatives can affect a variety of biochemical pathways, depending on their specific target. For example, some piperazine derivatives that target G protein-coupled receptors can affect signaling pathways involved in cell growth and inflammation .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of piperazine derivatives can vary widely, depending on the specific compound. Some piperazine derivatives are well absorbed after oral administration, while others are not. Many piperazine derivatives are metabolized in the liver .

Result of Action

The molecular and cellular effects of piperazine derivatives depend on their specific target and mode of action. Some piperazine derivatives have analgesic (pain-relieving) effects, while others have antipsychotic or antidepressant effects .

Action Environment

The action, efficacy, and stability of piperazine derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances .

properties

IUPAC Name |

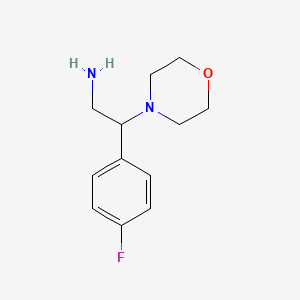

1-methylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-7-3-2-6-4-5(7)8/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCIMSSFGUGTGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402847 | |

| Record name | 1-methylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59702-07-7 | |

| Record name | 1-methylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-2-piperazinone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)-2-propenenitrile](/img/structure/B1308566.png)

![(E)-2-(4-chlorobenzoyl)-3-[3-(2-pyrimidinyloxy)phenyl]-2-propenenitrile](/img/structure/B1308583.png)